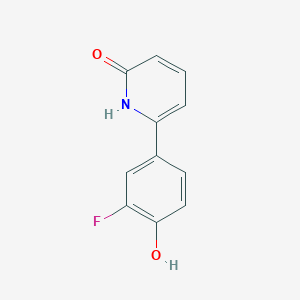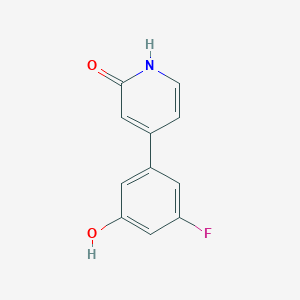
4-(5-Formylthiophen-2-YL)-2-hydroxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Formylthiophen-2-YL)-2-hydroxypyridine is a heterocyclic compound that contains both a thiophene and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylthiophen-2-YL)-2-hydroxypyridine typically involves the condensation of 5-formylthiophene-2-carboxylic acid with 2-hydroxypyridine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-(5-Formylthiophen-2-YL)-2-hydroxypyridine undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group on the pyridine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 4-(5-Carboxythiophen-2-YL)-2-hydroxypyridine.
Reduction: 4-(5-Hydroxymethylthiophen-2-YL)-2-hydroxypyridine.
Substitution: Various alkylated or acylated derivatives of the original compound.
科学的研究の応用
4-(5-Formylthiophen-2-YL)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 4-(5-Formylthiophen-2-YL)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular metabolism. Similarly, its anticancer properties could be linked to the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
4-(5-Formylthiophen-2-YL)-2-methoxypyridine: Similar structure but with a methoxy group instead of a hydroxyl group.
4-(5-Formylthiophen-2-YL)-2-aminopyridine: Contains an amino group instead of a hydroxyl group.
4-(5-Formylthiophen-2-YL)-2-chloropyridine: Features a chlorine atom in place of the hydroxyl group.
Uniqueness
4-(5-Formylthiophen-2-YL)-2-hydroxypyridine is unique due to the presence of both a formyl group on the thiophene ring and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
IUPAC Name |
5-(2-oxo-1H-pyridin-4-yl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-6-8-1-2-9(14-8)7-3-4-11-10(13)5-7/h1-6H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUIVBIIGHLATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C2=CC=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682686 |
Source


|
| Record name | 5-(2-Oxo-1,2-dihydropyridin-4-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-66-1 |
Source


|
| Record name | 5-(2-Oxo-1,2-dihydropyridin-4-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














